IKK-β Inhibitory Potential: Class‑Level Inference from the Chroma Therapeutics Thiophene Carboxamide Patent Family
The compound falls within the generic formula (IA) of the Chroma Therapeutics patent (US 2012/0035251), which specifically claims thiophene carboxamides bearing substituted tetrahydropyran moieties as IKK-β inhibitors [1]. Representative compounds in this patent series displayed IKK-β IC₅₀ values ranging from 0.5 µM to 8.0 µM in cell‑free kinase assays [1]. Although the exact IC₅₀ for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide has not been publicly reported, its structural inclusion within the claimed Markush scope provides class‑level evidence of potential IKK-β inhibitory activity [1].
| Evidence Dimension | IKK-β inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | Representative patent compounds: IC₅₀ 0.5–8.0 µM |
| Quantified Difference | Not calculable |
| Conditions | Cell‑free IKK-β kinase assay |
Why This Matters
For researchers targeting the IKK/NF‑κB pathway, this compound provides a structurally distinct scaffold relative to commonly employed IKK inhibitors such as BMS‑345541, enabling novel SAR exploration.
- [1] Drummond AH, Testar RJ (Chroma Therapeutics Ltd). Thiophene inhibitors of IKK-β serine-threonine protein kinase. United States Patent Application Publication US 2012/0035251 A1, filed April 20, 2010, published February 9, 2012. View Source
